molecular formula C22H19FN2O3S B2684319 2-(3-fluoro-4-methylphenyl)-4-(2-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 899971-64-3

2-(3-fluoro-4-methylphenyl)-4-(2-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2684319
CAS No.: 899971-64-3
M. Wt: 410.46
InChI Key: GXKHZIVXMKBXFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-fluoro-4-methylphenyl)-4-(2-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS Number 899971-64-3) is a synthetic benzothiadiazine derivative with a molecular formula of C 22 H 19 FN 2 O 3 S and a molecular weight of 410.5 g/mol . This compound is part of a class of fused [1,2,4]thiadiazine structures that are of significant interest in early-stage scientific research and drug discovery efforts . Related structural analogs have been investigated for their potential as inhibitors of biological targets, such as the MYST family of lysine acetyltransferases (KATs), suggesting a potential research application in the study of epigenetic regulation . Researchers can utilize this high-quality chemical as a reference standard or as a building block in the synthesis and development of novel bioactive molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(3-fluoro-4-methylphenyl)-4-[(2-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S/c1-15-7-3-4-8-17(15)14-24-20-9-5-6-10-21(20)29(27,28)25(22(24)26)18-12-11-16(2)19(23)13-18/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKHZIVXMKBXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-fluoro-4-methylphenyl)-4-(2-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , also known by its CAS number 900012-88-6, belongs to the class of thiadiazine derivatives . These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C21H17FN2O3SC_{21}H_{17}FN_{2}O_{3}S, with a molecular weight of 396.4 g/mol . The presence of the fluorine atom and the thiadiazine ring structure contributes to its unique biological properties.

PropertyValue
Molecular FormulaC21H17FN2O3S
Molecular Weight396.4 g/mol
CAS Number900012-88-6

Antimicrobial Activity

Research has shown that thiadiazine derivatives exhibit significant antimicrobial properties. For instance, various derivatives have been tested against a range of bacterial strains and fungi, demonstrating efficacy in inhibiting growth. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

Thiadiazines are noted for their potential in cancer therapy. Studies have indicated that compounds similar to This compound can induce apoptosis in cancer cells through various mechanisms, including DNA damage and cell cycle arrest. For example:

  • Mechanism of Action : The compound may interact with specific cellular targets leading to the activation of apoptotic pathways.
  • Case Study : In vitro studies have demonstrated that certain thiadiazine derivatives can inhibit the proliferation of cancer cell lines such as HepG2 (liver carcinoma) and MCF-7 (breast cancer) .

Anti-inflammatory Effects

Thiadiazine derivatives have also been explored for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes.

Research Findings

Recent studies have focused on synthesizing new thiadiazine derivatives to enhance biological activity while minimizing toxicity. For instance:

  • Synthesis Techniques : New derivatives are often synthesized using methods such as cyclization reactions involving thiosemicarbazides and appropriate carbonyl compounds.
  • Biological Assays : Various assays are employed to evaluate the biological activity of these compounds, including:
    • MTT Assay for cytotoxicity.
    • Disc Diffusion Method for antimicrobial testing.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines

Comparison with Similar Compounds

Implications:

Pyridine-containing analogs (e.g., ) often exhibit stronger hydrogen-bonding capacity due to nitrogen lone pairs, influencing target binding .

Substituent Effects :

  • The 3-fluoro-4-methylphenyl group at the 2-position introduces steric bulk and electron-withdrawing effects, which may alter binding pocket interactions compared to the smaller 4-fluorobenzyl group in .
  • The 2-methylbenzyl substituent (target) versus 4-(methylsulfanyl)phenyl () highlights divergent electronic and steric profiles. The methylsulfanyl group in increases electron density and may enhance metabolic stability compared to the methylbenzyl group .

Hypothetical Pharmacokinetic and Bioactivity Comparisons

While direct data for the target compound are unavailable, inferences from analogs suggest:

  • Lipophilicity (logP) : The target compound’s benzo core and methylbenzyl substituent likely result in higher logP values than ’s pyrido core and methylsulfanyl group, favoring CNS penetration but risking higher plasma protein binding.
  • Target Affinity : Fluorine at the 3-position (target) versus 4-position () could modulate interactions with aromatic residues in enzyme active sites, as seen in kinase inhibitors like lapatinib derivatives.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Answer:
Synthesis optimization requires attention to reaction conditions (e.g., solvent polarity, temperature), catalysts, and purification methods. A multi-step approach is typical:

  • Step 1: Condensation of substituted benzyl amines with thiadiazine precursors under acidic conditions (e.g., HCl-saturated ethanol) to form the core structure .
  • Step 2: Fluorination and methylation at specific positions using directed metalation or halogen-exchange reactions.
  • Purification: Recrystallization from methanol or ethanol is effective for isolating high-purity crystals, as demonstrated in benzothiadiazine derivative syntheses .
  • Characterization: Confirm each intermediate via 1H^1H/13C^{13}C-NMR and LC-MS before proceeding.

Advanced: How can mechanistic insights into the reaction pathways be elucidated?

Answer:
Mechanistic studies benefit from computational modeling (e.g., DFT calculations) to predict transition states and intermediates. For example:

  • DFT Analysis: Map energy profiles for key steps like ring closure or substituent addition .
  • Isotopic Labeling: Use 18O^{18}O-labeled reagents to track oxygen incorporation in the 1,1-dioxide group .
  • Kinetic Studies: Monitor reaction progress via in situ IR spectroscopy to identify rate-determining steps.

Basic: What analytical techniques are critical for structural confirmation?

Answer:

  • X-ray Crystallography: Resolve the 3D structure, including stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the solid state) .
  • NMR Spectroscopy: Assign peaks for fluorine (19F^{19}F-NMR) and methyl groups (1H^1H-NMR) to verify substituent positions .
  • Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns.

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:
Discrepancies may arise from isoform specificity or assay conditions. For example:

  • Enzyme Isoforms: Tumor-associated carbonic anhydrase isoforms (hCA IX/XII) show varying inhibition profiles compared to off-target isoforms (hCA I/II). Validate activity using isoform-specific assays .
  • Assay Conditions: Adjust pH, temperature, or co-factor concentrations to match physiological environments.
  • Meta-Analysis: Compare data across studies using standardized metrics (e.g., IC50_{50}, Ki_i) and statistical tools to identify outliers .

Basic: What methods ensure compound purity for in vitro studies?

Answer:

  • HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to achieve >95% purity.
  • Elemental Analysis: Verify C, H, N, S content within ±0.4% of theoretical values.
  • Thermogravimetric Analysis (TGA): Assess thermal stability and residual solvent content.

Advanced: How can target engagement be validated in cellular models?

Answer:

  • Molecular Docking: Predict binding to carbonic anhydrase isoforms using software like AutoDock Vina, focusing on active-site zinc coordination .
  • Cellular Assays: Measure intracellular pH changes in hypoxic cancer cells (e.g., HT-29 colon carcinoma) to confirm hCA IX/XII inhibition .
  • Knockdown Controls: Use siRNA targeting hCA IX/XII to compare phenotypic effects with compound treatment.

Basic: What strategies improve solubility for in vivo administration?

Answer:

  • Co-Solvents: Use PEG-400 or cyclodextrins to enhance aqueous solubility.
  • Salt Formation: Explore sodium or hydrochloride salts of the sulfonyl group.
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to increase bioavailability.

Advanced: How can metabolic stability be assessed preclinically?

Answer:

  • Liver Microsome Assays: Incubate with human/rodent microsomes and quantify parent compound degradation via LC-MS/MS.
  • CYP Inhibition Screening: Test against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to predict drug-drug interactions.
  • Metabolite ID: Use high-resolution MS (HRMS) to identify hydroxylated or demethylated metabolites.

Basic: What are the best practices for stability testing under storage conditions?

Answer:

  • Forced Degradation: Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC.
  • Long-Term Stability: Store at –20°C in amber vials under nitrogen; assess every 3 months for 12–24 months.

Advanced: How can structure-activity relationship (SAR) studies resolve conflicting potency data?

Answer:

  • Substituent Scanning: Synthesize analogs with modified fluorine or methyl groups to isolate contributions to activity .
  • 3D-QSAR Models: Build comparative molecular field analysis (CoMFA) models using reported IC50_{50} values to predict optimal substitutions .
  • Crystallographic Overlays: Compare ligand-enzyme binding modes (e.g., PDB: 3IAI for hCA IX) to explain potency differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.